N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15683868
Molecular Formula: C23H16BrClFN5OS
Molecular Weight: 544.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16BrClFN5OS |
|---|---|
| Molecular Weight | 544.8 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H16BrClFN5OS/c24-17-6-11-20(26)16(12-17)13-27-28-21(32)14-33-23-30-29-22(15-4-2-1-3-5-15)31(23)19-9-7-18(25)8-10-19/h1-13H,14H2,(H,28,32)/b27-13+ |
| Standard InChI Key | FXJHSQPWUAOXRQ-UVHMKAGCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Introduction
Key Features:
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Molecular Formula: CHBrClFNOS
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Functional Groups:
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Hydrazide (-CONHNH)
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Triazole ring (1,2,4-triazole)
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Halogen substituents (Br, F, Cl)
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Sulfanyl (-S-) linkage
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These structural elements contribute to the compound's chemical stability and potential reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this exact compound are not directly available in the provided sources, general synthetic strategies for similar hydrazide-triazole derivatives include:
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Preparation of the Hydrazide Intermediate:
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Reaction of an acyl chloride or ester with hydrazine hydrate to form the corresponding hydrazide.
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Formation of the Triazole Moiety:
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Cyclization reactions involving appropriate precursors like thiosemicarbazides or substituted phenylhydrazines under acidic or basic conditions.
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Condensation Reaction:
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The final step involves condensation of the hydrazide with an aldehyde or ketone (in this case, 5-bromo-2-fluorobenzaldehyde) to form the Schiff base (-C=N-) linkage.
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Analytical Characterization
To confirm the structure and purity of such compounds, various spectroscopic techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide information on hydrogen and carbon environments.
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Signals from aromatic protons and functional groups like NH or CH=N are key indicators.
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Infrared Spectroscopy (IR):
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Characteristic peaks include:
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Amide C=O stretching (~1650 cm).
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N-H stretching (~3300 cm).
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C=N stretching (~1600 cm).
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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X-ray Crystallography:
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Provides detailed information on molecular geometry and intermolecular interactions.
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Antimicrobial Activity
Hydrazides and triazoles are known for their antimicrobial properties against bacterial and fungal strains. The halogen substituents (Br, F, Cl) enhance lipophilicity and membrane permeability, potentially improving efficacy.
Anticancer Activity
Compounds with triazole rings have shown promise as anticancer agents due to their ability to inhibit key enzymes or interact with DNA. Molecular docking studies could explore binding affinities with cancer-related proteins.
Anti-inflammatory Potential
The presence of electron-withdrawing groups like bromine and fluorine could modulate biological activity by influencing electron density on active sites.
Research Data Table
| Property | Details |
|---|---|
| Molecular Formula | CHBrClFNOS |
| Molecular Weight | ~468 g/mol |
| Functional Groups | Hydrazide (-CONHNH), Triazole (CHN), Halogens |
| Synthetic Steps | Hydrazide formation → Triazole cyclization → Condensation |
| Analytical Techniques Used | NMR, IR, MS, X-ray Crystallography |
| Potential Applications | Antimicrobial, anticancer, anti-inflammatory |
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